2-(4-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
CAS No.: 1082804-80-5
Cat. No.: VC3036547
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082804-80-5 |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H16ClNO2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 |
| Standard InChI Key | LRAXTMJFEXAUSX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)Cl |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves reactions between chlorophenyl derivatives and piperidine-based compounds. For example, a common method might involve the reaction of a chlorophenyl ketone with a hydroxypiperidine in the presence of a suitable catalyst.
Biological Activity and Applications
While specific biological activity data for 2-(4-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is not available, compounds with similar structures are often investigated for their potential pharmacological effects. These can include neuroactive properties, given the presence of piperidine rings which are common in drugs affecting the central nervous system.
Related Compounds
-
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one: This compound has a molecular weight of 253.72 g/mol and a molecular formula of C13H16ClNO2 .
-
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one: This compound has a molecular weight of 346.8 g/mol and a molecular formula of C19H23ClN2O2 .
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one | C13H16ClNO2 | 253.72 |
| 1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one | C19H23ClN2O2 | 346.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume